tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrazinylcarbonylglycyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the protection of piperazine using tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alk
Properties
Molecular Formula |
C16H23N5O4 |
---|---|
Molecular Weight |
349.38 g/mol |
IUPAC Name |
tert-butyl 4-[2-(pyrazine-2-carbonylamino)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N5O4/c1-16(2,3)25-15(24)21-8-6-20(7-9-21)13(22)11-19-14(23)12-10-17-4-5-18-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,23) |
InChI Key |
GIUSKRNDWUAIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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